molecular formula C26H28O3 B14599689 4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 59748-25-3

4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14599689
CAS No.: 59748-25-3
M. Wt: 388.5 g/mol
InChI Key: HQHAEYLKDUDXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a biphenyl structure with a pentyl chain and a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.

    Introduction of the Pentyl Chain: The pentyl chain can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The biphenyl structure provides rigidity and stability, enhancing its interaction with the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A similar biphenyl derivative with a cyano group instead of an ethoxy group.

    4-Pentyl-4’-biphenylcarbonitrile: Another biphenyl derivative with a nitrile group.

Uniqueness

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This compound’s combination of functional groups makes it versatile for various applications, distinguishing it from other biphenyl derivatives.

Properties

CAS No.

59748-25-3

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C26H28O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h8-19H,3-7H2,1-2H3

InChI Key

HQHAEYLKDUDXGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.